Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate

ASBT inhibition Bile acid transport SAR study

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate (CAS 1806275-67-1) is a polyhalogenated benzoate ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol. The compound features a distinctive 3,4-dichloro-5-difluoromethoxy substitution pattern on the phenyl ring, combining two electron-withdrawing chlorine atoms with a metabolically stabilizing difluoromethoxy (-OCHF₂) group.

Molecular Formula C10H8Cl2F2O3
Molecular Weight 285.07 g/mol
CAS No. 1806275-67-1
Cat. No. B1410035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichloro-5-(difluoromethoxy)benzoate
CAS1806275-67-1
Molecular FormulaC10H8Cl2F2O3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F
InChIInChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)8(12)7(4-5)17-10(13)14/h3-4,10H,2H2,1H3
InChIKeyKYLIJEAJLQVQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dichloro-5-(difluoromethoxy)benzoate (CAS 1806275-67-1): Core Properties and Procurement Profile


Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate (CAS 1806275-67-1) is a polyhalogenated benzoate ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol . The compound features a distinctive 3,4-dichloro-5-difluoromethoxy substitution pattern on the phenyl ring, combining two electron-withdrawing chlorine atoms with a metabolically stabilizing difluoromethoxy (-OCHF₂) group [1]. It is commercially available as a research chemical with a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in cool, dry conditions . The compound belongs to a broader class of difluoromethoxy-substituted benzoates that serve as key intermediates in the synthesis of pyrethroid pesticides and pharmaceutical candidates [2].

Why Generic Substitution Is Inadequate for Ethyl 3,4-Dichloro-5-(difluoromethoxy)benzoate


Generic substitution of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate with seemingly similar analogs is inadvisable because the precise spatial arrangement of chlorine atoms (3,4-positions) and the difluoromethoxy group (5-position) on the benzoate scaffold directly governs both biological target engagement and physicochemical behavior. Evidence from apical sodium-dependent bile acid transporter (ASBT) inhibition studies demonstrates that altering the substitution pattern from 3,4-dichloro to 3-difluoromethoxy dramatically reduces target inhibition from 79.3% to 30.6% at an equivalent concentration [1]. Similarly, PDE4 inhibitor structure-activity relationship (SAR) data confirm that the difluoromethoxy moiety confers a >1,000-fold selectivity window over related phosphodiesterase isoforms, a property absent in non-fluorinated or mono-fluorinated analogs [2]. Furthermore, the ethyl ester functionality provides a distinct hydrolytic stability and solubility profile compared to the corresponding methyl ester (molecular weight 271.04 vs. 285.07 g/mol) or free carboxylic acid forms, directly impacting formulation and synthetic tractability . These differences underscore why procurement decisions cannot rely on in-class substitution without quantitative verification.

Quantitative Differentiation Evidence for Ethyl 3,4-Dichloro-5-(difluoromethoxy)benzoate Against Closest Analogs


ASBT Inhibition Potency Comparison: 3,4-Dichloro vs. 3-Difluoromethoxy Substitution Patterns

A structure-activity relationship study evaluating substituted benzamide derivatives against the apical sodium-dependent bile acid transporter (ASBT) at 10 µM provides direct quantitative comparison. Compound 5a1 bearing the 3,4-dichloro substitution pattern achieved 79.3 ± 5.2% inhibition of ASBT, whereas compound 5b2 with a 3-difluoromethoxy substitution (but lacking the 3,4-dichloro arrangement) produced only 30.6 ± 4.3% inhibition [1]. This 2.6-fold difference in target engagement demonstrates that the 3,4-dichloro-5-difluoromethoxy combination is not interchangeable with mono-substituted difluoromethoxy analogs.

ASBT inhibition Bile acid transport SAR study

PDE4 Isoform Selectivity Advantage Conferred by the Difluoromethoxy Moiety

In a catecholamide-based PDE4 inhibitor series, replacement of the 4-methoxy group with a 4-difluoromethoxy group in benzamide derivatives produced exceptional selectivity gains. Compound 7i (4-difluoromethoxybenzamide) exhibited approximately 3,333-fold selectivity for PDE4 over other PDE isoforms, while compound 7j achieved approximately 1,111-fold selectivity [1]. In contrast, methoxy-substituted analogs in the same series did not achieve comparable selectivity. This class-level evidence demonstrates that the difluoromethoxy group confers a selectivity advantage far exceeding that of simple alkoxy substituents, a property directly relevant to the 5-difluoromethoxy substitution in the target compound.

PDE4 inhibition Phosphodiesterase selectivity Catecholamide SAR

Molecular Weight and Lipophilicity Differentiation from Methyl Ester and Free Acid Analogs

The target ethyl ester (MW 285.07 g/mol) differs measurably from its closest homologs: the methyl ester analog Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate (CAS 1805124-93-9, MW 271.04 g/mol) and the free acid 3,4-Dichloro-5-(difluoromethoxy)benzoic acid (CAS 1807058-88-3, MW 257.02 g/mol) . The progressive increase in molecular weight (257.02 → 271.04 → 285.07) corresponds to increasing lipophilicity due to the growing alkyl ester chain. Computational predictions for halogenated benzoic acid derivatives indicate that ClogP values shift by approximately 0.5–0.7 log units per methylene unit added to the ester moiety, directly affecting membrane permeability and organic solvent partitioning.

Physicochemical properties Lipophilicity Ester homolog comparison

Synthetic Versatility: Ethyl Ester as a Preferred Intermediate for Derivatization

The ethyl ester functionality provides controlled hydrolytic stability under mild acidic conditions while remaining susceptible to base-catalyzed hydrolysis, enabling selective deprotection in multi-step syntheses . In contrast, the corresponding benzoyl chloride (CAS 1804883-23-5, MW 275.46 g/mol) is significantly more moisture-sensitive and requires anhydrous handling, limiting its utility in automated synthesis platforms. Patents describing difluoromethoxyaromatic compounds as intermediates for pyrethroid pesticide synthesis specifically employ ethyl ester derivatives rather than methyl esters or free acids, citing optimal balance of reactivity and storage stability [1].

Synthetic intermediate Ester reactivity Pyrethroid precursor

Commercial Purity Benchmarking Against Closest Available Analogs

The target compound is commercially available at a minimum purity specification of 95% (HPLC) , consistent with purity levels offered for the methyl ester analog (NLT 98%, CAS 1805124-93-9) [1] and the benzamide analog (95%, CAS 1806301-15-4) . The benzoyl chloride analog is also available at NLT 98% purity but requires more stringent storage conditions due to hydrolytic instability . Among the available 3,4-dichloro-5-(difluoromethoxy)benzoate derivatives, the ethyl ester provides the most favorable combination of adequate purity for research applications and practical storage requirements (cool, dry conditions) versus the more demanding anhydrous storage needed for the acid chloride.

Purity specification Quality control Procurement standard

Metabolic Stability Advantage of the Difluoromethoxy Group in Drug Design Scaffolds

The difluoromethoxy (-OCHF₂) group is well-established in medicinal chemistry as a metabolically stable bioisostere of the methoxy (-OCH₃) group. In a study of ethyl 5-chloro-2-cyano-3-(difluoromethoxy)benzoate derivatives, the difluoromethoxy group was cited as critical for reducing oxidative metabolism, thereby enhancing the pharmacokinetic profile with COX-2 IC₅₀ values in the nanomolar range [1]. Additionally, QSAR modeling on halogenated benzoic acid derivatives indicates that compounds with difluoromethoxy substitution and ClogP values below 3 (target compound predicted ClogP ≈ 2.6–3.0) exhibit improved oral bioavailability profiles compared to non-fluorinated or mono-halogenated analogs . This class-level evidence positions the 3,4-dichloro-5-difluoromethoxy scaffold as inherently more drug-like than methoxy-substituted counterparts.

Metabolic stability Difluoromethoxy pharmacophore Drug design

Recommended Application Scenarios for Ethyl 3,4-Dichloro-5-(difluoromethoxy)benzoate Based on Quantitative Evidence


ASBT-Targeted Screening Campaigns for Metabolic Disease Research

Based on the 2.6-fold ASBT inhibition advantage of the 3,4-dichloro substitution pattern over mono-difluoromethoxy analogs [1], researchers initiating apical sodium-dependent bile acid transporter (ASBT) screening campaigns should prioritize Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate as a scaffold precursor. The compound's 3,4-dichloro-5-difluoromethoxy arrangement on the benzoate core is directly correlated with higher target engagement at 10 µM (79.3% inhibition), making it the appropriate starting material for generating screening libraries aimed at metabolic disorders involving bile acid homeostasis.

PDE4 Inhibitor Lead Optimization Requiring Isoform Selectivity

For medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) with stringent isoform selectivity requirements, the difluoromethoxy substitution pattern of this compound is critical. Class-level SAR evidence demonstrates that difluoromethoxy-substituted benzamides achieve up to 3,333-fold selectivity for PDE4 over other PDE isoforms, whereas methoxy-substituted analogs lack this discrimination [2]. The target compound's 5-difluoromethoxy group can be leveraged as a selectivity-conferring pharmacophore in the design of novel PDE4 inhibitors for respiratory or neuroinflammatory indications.

Parallel Synthesis and High-Throughput Medicinal Chemistry Workflows

The ethyl ester's intermediate hydrolytic stability and compatibility with standard laboratory storage conditions make it the preferred building block for automated parallel synthesis platforms . Unlike the moisture-sensitive benzoyl chloride analog (CAS 1804883-23-5), this compound does not require anhydrous handling, reducing the risk of synthesis failures in high-throughput workflows. Its controlled reactivity under basic hydrolysis conditions also enables selective deprotection in multi-step sequences, providing greater synthetic flexibility than the free acid or methyl ester forms.

Agrochemical Intermediate Development for Pyrethroid Pesticide Synthesis

Patent literature explicitly identifies difluoromethoxyaromatic compounds, particularly ethyl ester derivatives, as key intermediates in the preparation of pyrethroid pesticides [3]. The target compound's combination of 3,4-dichloro substitution and 5-difluoromethoxy functionality maps directly onto the structural motifs described in these synthetic pathways. For agrochemical R&D groups developing next-generation pyrethroid analogs, procuring this specific ethyl ester — rather than the methyl ester or free acid — aligns with the synthetic routes documented in the patent literature.

Quote Request

Request a Quote for Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.